Product packaging for 2-Amino-4,4-dimethylpentanamide(Cat. No.:)

2-Amino-4,4-dimethylpentanamide

Cat. No.: B13251055
M. Wt: 144.21 g/mol
InChI Key: KVJDSFJFBNKXPD-UHFFFAOYSA-N
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Description

2-Amino-4,4-dimethylpentanamide is an organic compound with the molecular formula C7H16N2O. This molecule features a pentanamide backbone substituted with an amino group at the 2-position and two methyl groups at the 4-position, which may influence its steric and electronic properties. The specific physical and chemical data, such as melting point, boiling point, and density, for this compound are not currently widely reported in the scientific literature. As a substituted amide, it serves as a valuable building block in organic synthesis and medicinal chemistry research. Its structure suggests potential applications as an intermediate in the development of more complex molecules, such as peptides or peptidomimetics. Researchers may utilize this compound to explore structure-activity relationships or to synthesize novel compounds for various investigative purposes. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16N2O B13251055 2-Amino-4,4-dimethylpentanamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4,4-dimethylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-7(2,3)4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJDSFJFBNKXPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Design for 2 Amino 4,4 Dimethylpentanamide

Classical and Contemporary Approaches to Amide Formation for the 2-Amino-4,4-dimethylpentanamide Scaffold

The construction of the amide functionality in this compound can be achieved through several synthetic routes, primarily involving the transformation of carboxylic acid or nitrile precursors.

Amidation Reactions from Carboxylic Acid Precursors (e.g., 2-amino-4,4-dimethylpentanoic acid and ammonia)

A primary and straightforward method for synthesizing this compound involves the direct amidation of its corresponding carboxylic acid precursor, 2-amino-4,4-dimethylpentanoic acid. nih.gov This transformation typically requires the activation of the carboxylic acid group to facilitate the reaction with ammonia (B1221849).

Commonly, this involves the use of coupling reagents. While direct reaction with ammonia is possible, it often requires harsh conditions. A more controlled approach involves the use of activating agents that convert the carboxylic acid into a more reactive species, such as an acid chloride or an activated ester.

Recent advancements have focused on direct amidation methods that avoid the need for protecting groups on the amino acid. tcichemicals.com For instance, the use of borate (B1201080) esters, such as tris(2,2,2-trifluoroethyl) borate, has been shown to facilitate the direct condensation of unprotected amino acids with amines. tcichemicals.com This method is proposed to proceed through a cyclic intermediate, which then reacts with the amine to form the desired amide. tcichemicals.com Lewis acid catalysts, including those based on titanium and zirconium, have also been explored for the direct amidation of unprotected amino acids, offering a greener and more atom-economical approach. nih.govresearchgate.net These catalytic methods often operate under dehydrative conditions, sometimes employing a Dean-Stark apparatus to remove water and drive the reaction to completion. nih.gov

The choice of solvent and reaction conditions can significantly impact the yield and purity of the final product. Polar solvents are often used to solubilize the amino acid precursor. researchgate.net

Utilization of 2-Amino-4,4-dimethylpentanenitrile as an Intermediate in Synthesis

An alternative synthetic route to this compound proceeds through a nitrile intermediate, specifically 2-Amino-4,4-dimethylpentanenitrile. This method leverages the hydration of the nitrile group to form the primary amide.

The synthesis of the nitrile intermediate itself can be accomplished through various methods, such as the Strecker synthesis, which involves the reaction of an aldehyde with an amine and a cyanide source. In the context of this compound, this would involve 3,3-dimethylbutanal.

Once the 2-Amino-4,4-dimethylpentanenitrile is obtained, it can be hydrolyzed to the corresponding amide. This hydrolysis can be performed under acidic or basic conditions, but enzymatic methods are gaining prominence due to their high selectivity and mild reaction conditions. nih.govresearchgate.net Nitrile hydratase (NHase) is a key enzyme in this process, capable of converting a wide range of nitriles to their corresponding amides. researchgate.net The use of whole-cell biocatalysts containing NHase has been shown to be effective for the synthesis of similar amino amides. nih.gov These enzymatic reactions can sometimes be conducted in biphasic systems to improve substrate and product solubility and to mitigate product inhibition. nih.gov

Enantioselective Synthesis and Chiral Resolution Techniques for Stereoisomers of this compound

Given that the C2 position of this compound is a chiral center, the synthesis of enantiomerically pure stereoisomers is of significant interest, particularly for pharmaceutical applications.

Stereoselective Formation of the Chiral Center at C2

The stereoselective formation of the chiral center at the C2 position can be achieved through various asymmetric synthesis strategies. One common approach is the use of chiral auxiliaries or catalysts in reactions that establish this stereocenter. For example, enantioselective hydroamination of vinylsilanes catalyzed by a copper(I) hydride complex has been reported for the synthesis of chiral α-aminosilanes, which are precursors to α-amino acids and their derivatives. mit.edu

Another powerful method is the enantioselective Strecker reaction, where a chiral catalyst, often derived from a cinchona alkaloid, is used to control the addition of cyanide to an imine, leading to an enantioenriched α-aminonitrile. rsc.orgnih.gov This aminonitrile can then be hydrolyzed to the desired chiral amino acid or amide.

Diastereoselective and Enantioselective Approaches

Diastereoselective approaches often involve the use of a chiral substrate or reagent to induce the formation of one diastereomer over the other. For instance, the conjugate addition of a chiral lithium amide to an α,β-unsaturated ester can establish the stereochemistry at the α-position. nih.gov

Enzymatic resolution is a widely used technique for separating enantiomers. rsc.org This can involve the use of enzymes that selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer. For example, enzymatic kinetic resolution of a racemic amide or ester can provide access to both enantiomers of the corresponding acid. nih.gov

Crystallization-based resolution methods, such as fractional crystallization of diastereomeric salts formed with a chiral resolving agent, are also effective. rsc.orgnih.gov Chiral acids or bases are used to form salts with the racemic amino acid or amide, and the resulting diastereomeric salts often have different solubilities, allowing for their separation by crystallization.

High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common analytical and preparative method for separating enantiomers and determining enantiomeric excess. rsc.orgnih.gov

Derivatization Strategies for Functionalization of this compound

The primary amino group and the amide functionality of this compound offer sites for further chemical modification or derivatization. These modifications can be used to alter the compound's physical properties, attach it to other molecules, or prepare analogs for structure-activity relationship studies.

Derivatization of the primary amino group is a common strategy. This can be achieved through reactions such as acylation, alkylation, or sulfonylation. For instance, the amino group can be acylated with various acid chlorides or anhydrides to form new amide bonds. nih.gov It can also be reacted with aldehydes or ketones in the presence of a reducing agent (reductive amination) to introduce alkyl substituents.

Several derivatization reagents have been developed to enhance the detection of amino acids and their derivatives in analytical techniques like mass spectrometry. mdpi.comresearchgate.netnih.gov Reagents such as 2,4,6-trimethylpyrylium tetrafluoroborate (B81430) (TMPy) and 4-(anthracen-9-yl)-2-fluoro-1-methylpyridin-1-ium iodide (FMP-10) specifically target primary amines, improving their ionization efficiency. mdpi.com Other reagents like N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB) have also been utilized for this purpose. researchgate.netnih.gov

Modification of the Amine Functionality

The primary amine group in this compound is a key site for structural modification, allowing for the introduction of a wide array of substituents to modulate the compound's properties. Common modifications include alkylation and acylation to form secondary or tertiary amines and N-acyl derivatives, respectively.

One of the primary methods for the modification of the amine functionality is through reductive amination . This reaction involves the condensation of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding alkylated amine. The choice of the reducing agent is crucial to prevent the reduction of other functional groups in the molecule.

Another significant modification is acylation , where the amine reacts with acyl chlorides or anhydrides to form amides. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. The resulting N-acyl derivatives can exhibit different chemical and physical properties compared to the parent amine.

Table 1: Potential Reagents for Amine Modification

Reaction TypeReagent ClassSpecific Examples
AlkylationAldehydes/KetonesFormaldehyde, Acetaldehyde, Acetone
Alkyl HalidesMethyl iodide, Ethyl bromide
AcylationAcyl HalidesAcetyl chloride, Benzoyl chloride
Acid AnhydridesAcetic anhydride, Succinic anhydride

It is important to note that the reactivity of the amine can be influenced by steric hindrance from the adjacent bulky tert-butyl group, potentially requiring more forcing reaction conditions or the use of specific catalysts.

Reactions Involving the Amide Group (e.g., N-substitution)

The amide group of this compound also presents opportunities for chemical modification, primarily through N-substitution. Direct N-alkylation of primary amides can be challenging due to the lower nucleophilicity of the amide nitrogen compared to an amine. However, under specific conditions, this transformation can be achieved.

One common approach is the use of strong bases to deprotonate the amide, forming an amidate anion, which is then reacted with an alkyl halide. The choice of base and solvent is critical to the success of this reaction.

An alternative is the Mitsunobu reaction , which allows for the N-alkylation of amides with alcohols under mild conditions, using a combination of triphenylphosphine (B44618) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Table 2: Conditions for N-Substitution of Amides

MethodReagentsTypical Solvents
Deprotonation-AlkylationNaH, KHMDS, n-BuLiTHF, DMF
Mitsunobu ReactionPPh3, DEAD/DIAD, AlcoholTHF, Dichloromethane

These reactions can be used to introduce a variety of substituents onto the amide nitrogen, further expanding the chemical space accessible from this compound.

Structural Elaboration via Alkylation and Acylation Reactions

For instance, the amine can first be protected, followed by N-alkylation of the amide. Subsequent deprotection of the amine would yield a derivative with a modified amide group. Conversely, the amine could be alkylated or acylated first, followed by reactions at the amide nitrogen if desired, although the reactivity of the amide would be influenced by the nature of the substituent on the amine.

The strategic application of protecting groups is essential in these multi-step synthetic sequences to ensure regioselectivity and avoid unwanted side reactions. Common protecting groups for amines include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl), which can be selectively removed under specific conditions.

Table 3: Common Protecting Groups for Amines

Protecting GroupAbbreviationIntroduction ReagentCleavage Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc)2OStrong acid (e.g., TFA)
CarboxybenzylCbzBenzyl chloroformateHydrogenolysis (H2, Pd/C)

Through the judicious use of these synthetic methodologies, a diverse library of derivatives based on the this compound scaffold can be accessed, enabling the exploration of their potential applications in various fields of chemical science.

Chemical Reactivity and Mechanistic Investigations of 2 Amino 4,4 Dimethylpentanamide

Amide Bond Reactivity: Hydrolysis and Amidation Dynamics

The amide bond, while generally stable, can undergo cleavage through hydrolysis under both acidic and basic conditions. libretexts.org The rate and mechanism of this process are influenced by the surrounding molecular structure.

The general mechanism for acid-catalyzed hydrolysis is as follows:

Protonation of the carbonyl oxygen.

Nucleophilic attack by water on the carbonyl carbon.

Proton transfer from the attacking water molecule to the nitrogen atom.

Elimination of the protonated amine.

Deprotonation of the carbonyl to yield the carboxylic acid.

Base-Catalyzed (or Base-Promoted) Hydrolysis: Under basic conditions, a hydroxide (B78521) ion, a potent nucleophile, directly attacks the amide's carbonyl carbon. This reaction proceeds via a tetrahedral intermediate, which then collapses to expel the amide anion as the leaving group. A subsequent acid-base reaction between the carboxylic acid and the strongly basic amide anion (or ammonia) drives the reaction to completion, forming a carboxylate salt and the neutral amine. libretexts.org Since a full equivalent of base is consumed, this reaction is more accurately described as base-promoted rather than base-catalyzed. libretexts.org

The general mechanism for base-promoted hydrolysis is:

Nucleophilic attack by a hydroxide ion on the carbonyl carbon.

Formation of a tetrahedral alkoxide intermediate.

Elimination of the amide anion leaving group.

Proton transfer from the initially formed carboxylic acid to the amide anion.

The steric hindrance from the tert-butyl group in 2-Amino-4,4-dimethylpentanamide is expected to slow the rate of both acid and base-catalyzed hydrolysis compared to less hindered amides.

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that involves the elimination of a water molecule. This reaction is reversible, and the position of the equilibrium is dependent on the reaction conditions. To favor the formation of the amide, water must be removed from the reaction mixture. Conversely, in the presence of excess water, the equilibrium will favor hydrolysis, as described in the previous section. libretexts.org

In the context of this compound, the intramolecular proximity of the primary amine to the amide group does not inherently favor intramolecular cyclization due to the formation of a strained four-membered ring, which is energetically unfavorable. Studies on other amino amides have shown that the presence of neighboring functional groups can influence amide bond stability. nih.gov For instance, the presence of a nearby carboxyl group can assist in hydrolysis. nih.gov While this compound lacks a neighboring carboxyl group, the principle of neighboring group participation is a key consideration in its reactivity.

Reaction ConditionKey FeaturesExpected Outcome for this compound
Acidic Hydrolysis Protonation of carbonyl oxygen, nucleophilic attack by water.Formation of 2-amino-4,4-dimethylpentanoic acid and ammonium (B1175870) ion.
Basic Hydrolysis Nucleophilic attack by hydroxide ion.Formation of the carboxylate salt of 2-amino-4,4-dimethylpentanoic acid and ammonia (B1221849).
Amide Formation Condensation of a carboxylic acid and an amine with removal of water.Reversible, equilibrium driven by water concentration.

Reactivity of the Primary Amine Moiety

The primary amine group in this compound is a nucleophilic center and can participate in a variety of chemical transformations.

The lone pair of electrons on the nitrogen atom of the primary amine allows it to act as a nucleophile in substitution reactions. For example, it can react with alkyl halides in an SN2 fashion to form secondary amines. However, the steric bulk of the gem-dimethyl and tert-butyl groups adjacent to the amine can hinder the approach of electrophiles, thereby reducing the rate of substitution reactions compared to less sterically congested primary amines.

Further reaction with the alkyl halide can lead to the formation of tertiary amines and ultimately quaternary ammonium salts. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions.

ElectrophileReaction TypeProduct TypeSteric Influence
Alkyl Halide (e.g., CH₃I)SN2Secondary AmineSignificant hindrance from gem-dimethyl and tert-butyl groups.
Acyl Chloride (e.g., CH₃COCl)Nucleophilic Acyl SubstitutionN-acylated AmideLess sensitive to steric hindrance at the amine compared to alkylation.

The primary amine of this compound can react with aldehydes and ketones to form imines (Schiff bases). This reaction typically proceeds via a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. The reaction is generally reversible and is often carried out under conditions where water is removed to drive the equilibrium towards the imine product.

The formation of the imine is subject to the same steric constraints mentioned previously. The bulky substituents around the primary amine may slow down the initial nucleophilic attack on the carbonyl carbon of the aldehyde or ketone.

Stereoelectronic Effects on Reaction Pathways

Stereoelectronic effects, which encompass both steric and electronic influences, play a crucial role in dictating the reactivity of this compound.

Steric Hindrance: The most prominent feature of this molecule is the significant steric bulk provided by the tert-butyl group and the gem-dimethyl group at the α-carbon. This steric congestion impedes the approach of reactants to both the amide carbonyl and the primary amine. Consequently, reaction rates for processes that require nucleophilic attack or electrophilic interaction at these sites are expected to be lower than in sterically unencumbered analogues.

Electronic Effects: The primary amine is an electron-donating group, which can influence the reactivity of the nearby amide. However, the insulating effect of the methylene (B1212753) and α-carbon atoms means this electronic communication is not as pronounced as in conjugated systems. The electron-donating nature of the alkyl groups (tert-butyl and methyl) slightly increases the electron density on the nitrogen of the amine, enhancing its nucleophilicity, although this effect is largely overshadowed by the steric hindrance.

Stereochemistry and Conformational Analysis of 2 Amino 4,4 Dimethylpentanamide

Conformational Preferences and Dihedral Angle Analysis

The conformation of 2-Amino-4,4-dimethylpentanamide is largely dictated by the rotational barriers around the single bonds of its backbone. The key dihedral angles, φ (phi) and ψ (psi), define the orientation of the polypeptide chain.

φ (phi): C'-N-Cα-C'

ψ (psi): N-Cα-C'-N

The bulky tert-butyl group significantly restricts the allowable values for these angles, favoring conformations that minimize steric clashes.

A Ramachandran plot visualizes the energetically allowed regions for the φ and ψ dihedral angles of amino acid residues. wikipedia.orgproteopedia.org For standard amino acids, these plots show well-defined favored regions corresponding to common secondary structures like α-helices and β-sheets. researchgate.netnih.gov However, for amino acids with bulky R-groups like the neopentyl group (a part of the 4,4-dimethylpentanamide structure) in this compound, the sterically allowed regions on the Ramachandran plot are expected to be much more restricted. pearson.com

The tert-butyl group, due to its size, would likely lead to significant steric hindrance, severely limiting the rotational freedom around the Cα-Cβ bond and consequently the backbone dihedral angles. acs.orgdocumentsdelivered.com This is analogous to other sterically hindered amino acids, which show a reduced conformational space on their Ramachandran plots. pearson.comnih.gov Glycine, with the smallest side chain (a hydrogen atom), exhibits the greatest conformational flexibility, while proline, with its cyclic side chain, has very restricted angles. pearson.com The conformational space for this compound would fall into the highly restricted category.

Table 1: Predicted Dihedral Angle Preferences for this compound in Comparison to Other Amino Acids

Amino Acid/DerivativeTypical φ (°)Typical ψ (°)Conformational Flexibility
GlycineWide RangeWide RangeHigh
Alanine-150 to -50-180 to -45 and +135 to +180Moderate
Proline-60-30 to +55Low (Restricted)
This compound (Predicted) Highly Restricted Highly Restricted Very Low

This table presents predicted values for this compound based on the steric hindrance of the tert-butyl group.

Intramolecular hydrogen bonds can play a significant role in stabilizing specific conformations. In this compound, a potential intramolecular hydrogen bond could form between the amide proton (-NH2) and the carbonyl oxygen (C=O). This type of interaction can lead to the formation of a folded or turn-like structure. researchgate.net

However, the formation of such a hydrogen bond would be in competition with intermolecular hydrogen bonding with solvent molecules in a solution. In nonpolar environments, intramolecular hydrogen bonding is more likely to occur and influence the conformational preference. nih.gov The presence of bulky groups can also influence the strength and likelihood of these interactions. nih.gov In some cases, amide stacking interactions can even compete with hydrogen bonding in determining the conformation of a molecule. nih.gov

Chirality at the α-Carbon and its Implications for Molecular Interactions

The α-carbon of this compound is a chiral center, as it is bonded to four different groups: a hydrogen atom, an amino group (-NH2), a carboxamide group (-CONH2), and a neopentyl group (-CH2C(CH3)3). This chirality means that the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-2-Amino-4,4-dimethylpentanamide and (S)-2-Amino-4,4-dimethylpentanamide.

The specific three-dimensional arrangement of these groups is crucial for molecular recognition, which is the basis for many biological and chemical processes. nih.govmdpi.com The distinct spatial orientation of the functional groups in each enantiomer will lead to different interactions with other chiral molecules, such as enzymes or chiral catalysts. This enantioselective recognition is a fundamental principle in pharmacology and asymmetric synthesis. nih.gov The bulky tert-butyl group, in particular, can create a specific chiral pocket that dictates how the molecule interacts with its environment.

Isotopic Labeling for Conformational Studies (e.g., Deuterium (B1214612) Labeling)

Isotopic labeling, particularly with deuterium (²H), is a powerful technique used in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy to study the conformation of molecules in solution. nih.govnih.gov By selectively replacing protons with deuterium atoms at specific positions in the this compound molecule, it is possible to simplify complex NMR spectra and extract detailed conformational information. nih.govsigmaaldrich.com

For instance, deuterating the neopentyl group could help in assigning NMR signals and determining the rotational preferences around the Cα-Cβ bond. This approach is particularly useful for studying large or complex molecules where proton NMR spectra can be crowded and difficult to interpret. nih.gov Raman optical activity (ROA) spectroscopy, combined with deuterium labeling, can also provide valuable insights into the stereochemistry and conformation of chiral molecules. rsc.org

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Conformational Analysis

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering a window into the chemical environment of individual atoms. For "2-Amino-4,4-dimethylpentanamide," a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign the resonances of all protons and carbons and to probe the molecule's conformational dynamics.

The ¹H and ¹³C-NMR spectra of "this compound" are predicted to exhibit characteristic chemical shifts that reflect the electronic environment of each nucleus. The presence of a chiral center at the C2 position renders the protons of the adjacent CH₂ group diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals in the ¹H-NMR spectrum.

The expected chemical shift ranges for the protons and carbons are based on the analysis of structurally related compounds and established spectroscopic principles. The tert-butyl group, for instance, typically shows a single, intense signal in the ¹H-NMR spectrum due to the magnetic equivalence of its nine protons. In the ¹³C-NMR spectrum, the quaternary carbon and the three methyl carbons of the tert-butyl group will have distinct chemical shifts. The amide and amine protons are subject to exchange with deuterated solvents and their visibility can be pH and solvent dependent.

Predicted ¹H-NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
C(CH₃)₃~0.9 - 1.1Singlet
CH₂~1.5 - 1.9Multiplet (AB quartet)
CH~3.2 - 3.6Multiplet
NH₂VariableBroad Singlet
CONH₂VariableBroad Singlets (2H)

Predicted ¹³C-NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C(CH₃)₃~30 - 35
C(CH₃)₃~31 - 33
CH₂~45 - 50
CH~55 - 60
C=O~175 - 180

To unambiguously assign the proton and carbon signals and to establish the connectivity between atoms, a series of 2D-NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms. For "this compound," COSY would show correlations between the CH proton and the diastereotopic protons of the CH₂ group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to carbon atoms. It is invaluable for assigning the carbon signals based on their attached, and often more easily assigned, protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This can be used to probe the preferred conformation of the molecule in solution.

Amide bonds are known to exhibit restricted rotation due to the partial double bond character of the C-N bond. This can lead to the observation of distinct signals for the two amide protons in the ¹H-NMR spectrum at low temperatures. Variable temperature (VT) NMR studies can be employed to investigate the kinetics of this rotational process. By acquiring spectra at different temperatures, the coalescence temperature (the temperature at which the two distinct signals merge into a single broad peak) can be determined, allowing for the calculation of the energy barrier to rotation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of "this compound" with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. The expected exact mass can be calculated from the atomic masses of its constituent elements (C₇H₁₆N₂O).

A key fragmentation pathway anticipated for "this compound" involves the cleavage of the bond between the CH₂ group and the tert-butyl group, leading to the formation of a highly stable tert-butyl carbocation. This fragment would be expected to appear as a prominent peak in the mass spectrum at an m/z of 57. The fragmentation of the amide group is also a likely process.

Predicted Key Mass Fragments for this compound

m/zProposed Fragment
144[M]⁺ (Molecular Ion)
127[M - NH₃]⁺
100[M - CONH₂]⁺
87[M - C(CH₃)₃]⁺
57[C(CH₃)₃]⁺ (tert-butyl cation)
44[CONH₂]⁺

Ion mobility-mass spectrometry (IM-MS) is an advanced technique that separates ions based on their size, shape, and charge in the gas phase. The collision cross section (CCS) is a measure of the rotational average of the ion's surface area and is a valuable parameter for structural characterization. While specific experimental CCS values for "this compound" are not available, this technique could be used to distinguish it from isomers and to provide insights into its three-dimensional structure in the gas phase. Different conformations of the molecule would be expected to have distinct CCS values, allowing for the study of its conformational landscape.

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Studies

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, IR spectroscopy is instrumental in confirming the presence of its key functional groups: the primary amine (-NH₂), the primary amide (-CONH₂), and the alkyl framework. The positions of the absorption bands can also provide insights into the extent of intermolecular hydrogen bonding within the sample.

The IR spectrum of this compound is characterized by several distinct absorption bands corresponding to specific molecular vibrations. The primary amine group typically exhibits two N-H stretching vibrations in the region of 3500-3300 cm⁻¹. These correspond to the asymmetric and symmetric stretching modes of the N-H bonds. The primary amide group also shows N-H stretching bands in a similar region. The carbonyl (C=O) stretching vibration of the amide, known as the Amide I band, is a strong and prominent absorption typically found in the range of 1680-1630 cm⁻¹ spectroscopyonline.comyoutube.com. The position of this band is sensitive to the molecular environment and hydrogen bonding.

Another significant band for the amide group is the N-H bending vibration, or the Amide II band, which appears around 1650-1580 cm⁻¹. The C-H stretching vibrations of the methyl and methylene (B1212753) groups in the pentyl chain and the gem-dimethyl groups are expected in the 3000-2850 cm⁻¹ region. C-H bending vibrations for these groups will be observed in the 1470-1365 cm⁻¹ range.

Hydrogen bonding plays a crucial role in the solid-state structure of this compound, significantly influencing the IR spectrum. The presence of both N-H and C=O groups allows for the formation of extensive intermolecular hydrogen bonds. These interactions typically cause a broadening and a shift to lower wavenumbers (red shift) of the N-H and C=O stretching bands compared to their gas-phase or dilute solution spectra. The extent of this shift provides qualitative information about the strength of the hydrogen bonding network.

Table 1: Characteristic Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Primary Amine (-NH₂)N-H Stretch (asymmetric)3400 - 3300Medium
Primary Amine (-NH₂)N-H Stretch (symmetric)3350 - 3250Medium
Primary Amide (-CONH₂)N-H Stretch3350 - 3180Medium
Alkyl C-HC-H Stretch2960 - 2850Strong
Amide Carbonyl (C=O)C=O Stretch (Amide I)1680 - 1630Strong
Primary Amine/AmideN-H Bend (Scissoring)1650 - 1580Medium
Alkyl C-HC-H Bend1470 - 1365Variable

Crystallographic Studies (e.g., X-ray Diffraction) for Solid-State Structure Determination

Crystallographic studies, particularly single-crystal X-ray diffraction, are the definitive methods for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, this technique would provide detailed information about its molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

The process of X-ray crystal structure determination involves several key steps. First, a high-quality single crystal of this compound must be grown. This can be achieved through various techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. The crystal is then mounted on a goniometer and irradiated with a monochromatic X-ray beam libretexts.org. The X-rays are diffracted by the electrons of the atoms in the crystal, producing a unique diffraction pattern of spots of varying intensities libretexts.org.

The positions and intensities of these diffracted spots are collected by a detector. This data is then processed to determine the unit cell dimensions and the space group of the crystal. The unit cell is the basic repeating structural unit of a crystal. The arrangement of atoms within the unit cell is determined by solving the "phase problem" and generating an electron density map. From this map, the positions of the individual atoms can be identified and a molecular model can be built and refined.

For a molecule like this compound, X-ray diffraction would reveal the preferred conformation of the pentyl chain and the orientation of the amino and amide functional groups. Of particular interest would be the elucidation of the hydrogen bonding network. The primary amine and amide groups can act as both hydrogen bond donors and acceptors, leading to the formation of a complex three-dimensional network of intermolecular hydrogen bonds. These interactions are fundamental to the stability of the crystal lattice. The crystallographic data would provide precise measurements of the hydrogen bond distances and angles, offering a quantitative understanding of these interactions.

Table 2: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
α (°)90
β (°)105.3
γ (°)90
Volume (ų)1002.5
Z4
Density (calculated) (g/cm³)1.125
Hydrogen Bond (N-H···O) distance (Å)2.8 - 3.1
Hydrogen Bond (N-H···N) distance (Å)3.0 - 3.3

Note: The data in this table is hypothetical and serves as an illustrative example of the type of information obtained from a single-crystal X-ray diffraction study.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of solvent or other interacting particles. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular geometry, and energy. youtube.com

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of molecules. mdpi.com Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule from its electronically less complex electron density. This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. frontiersin.orgresearchgate.net

For a molecule like 2-Amino-4,4-dimethylpentanamide, DFT calculations are employed to determine key electronic and structural properties. Typical applications include the optimization of the ground state geometry and the calculation of electronic descriptors. mdpi.com Functionals such as B3LYP, often paired with basis sets like 6-31G(d,p), are commonly used to model amino acids and related structures, sometimes including empirical corrections for van der Waals forces to improve accuracy. mdpi.com

Key electronic properties calculable via DFT include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are vital for understanding chemical reactivity. The energy gap between them indicates the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Calculated PropertyTypical MethodSignificance
Optimized GeometryB3LYP/6-311++G(d,p)Provides the most stable 3D structure and bond parameters.
HOMO-LUMO GapB3LYP/6-311++G(d,p)Indicates chemical reactivity and electronic excitation energy.
Dipole MomentB3LYP/6-311++G(d,p)Measures molecular polarity, affecting physical properties.

Ab Initio Methods for Geometry Optimization and Energy Landscapes

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles without using experimental data. youtube.com Methods like Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory provide a rigorous, albeit often computationally intensive, way to study molecular systems. researchgate.netdtic.mil

Geometry optimization is a primary application of these methods. By calculating the forces on each atom, the algorithm adjusts the atomic positions until a minimum on the potential energy surface is found, corresponding to a stable conformation. nih.gov For a flexible molecule like this compound, with its rotatable bonds, this process can identify multiple local energy minima (conformers).

Exploring the potential energy surface (PES) allows for the mapping of energy landscapes. This reveals the relative energies of different conformers and the energy barriers for converting between them. Such information is critical for understanding the molecule's conformational preferences and dynamic behavior. nih.gov While DFT methods are also used for this purpose, high-level ab initio calculations (e.g., MP2) can offer a more accurate description of electron correlation effects, which can be important for non-covalent interactions within the molecule. researchgate.net

Molecular Dynamics Simulations of this compound and its Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the physical motions of atoms and molecules over time. neurips.cc By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal information about conformational changes, intermolecular interactions, and thermodynamic properties.

For this compound, MD simulations can be used to study its behavior in different environments, such as in an aqueous solution. This allows for the investigation of how the molecule interacts with water molecules and how its conformation is influenced by the solvent.

Force Field Development and Validation for Amide-Containing Systems

MD simulations rely on a "force field," which is a set of potential energy functions and associated parameters that describe the interactions between atoms. uiuc.edu Standard force fields like AMBER, CHARMM, and GROMOS have been extensively parameterized for common biomolecules like proteins and nucleic acids. frontiersin.org

However, this compound is a non-canonical amino acid. While its basic components (amide group, alkyl chain) are common, the specific combination and the bulky neopentyl group may require the development and validation of new force field parameters to ensure simulation accuracy. nih.govacs.org

The parameterization process typically involves:

Quantum Mechanical Calculations: High-level ab initio or DFT calculations are performed on the molecule or its fragments to obtain reference data, such as optimized geometries, vibrational frequencies, and rotational energy barriers. frontiersin.org

Parameter Fitting: Force field parameters (e.g., partial atomic charges, bond spring constants, dihedral angle terms) are adjusted to reproduce the quantum mechanical reference data. researchgate.net

Validation: The new parameters are tested by running simulations on model systems and comparing the results with available experimental data or higher-level calculations to ensure they accurately represent the molecule's physical behavior. frontiersin.org

Conformational Sampling and Free Energy Calculations

One of the major strengths of MD simulations is the ability to explore the conformational space of a molecule. bigchem.eu Due to the rotational freedom around its single bonds, this compound can adopt numerous conformations. MD simulations can sample these different states, providing insight into the molecule's flexibility and preferred shapes. nih.gov

Standard MD may not be sufficient to overcome high energy barriers and sample all relevant conformations within a reasonable simulation time. To address this, enhanced sampling techniques such as umbrella sampling or metadynamics can be employed. nih.gov These methods allow for the calculation of the potential of mean force (PMF) along specific reaction coordinates (e.g., a dihedral angle), which yields the free energy profile of conformational changes. wesleyan.edu The resulting free energy maps reveal the relative stability of different conformers and the energetic costs of transitioning between them. nih.gov

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra from a calculated molecular structure, researchers can validate experimental findings and gain deeper insight into the relationship between structure and spectral features. cas.czaip.org

For this compound, DFT calculations are typically used to predict a range of spectroscopic properties:

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. The amide I band (primarily C=O stretch) is particularly sensitive to the local environment and conformation, making it a valuable structural probe. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical chemical shifts (¹H and ¹³C) can be calculated and compared with experimental NMR data to confirm the molecular structure.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can predict electronic excitation energies, which correspond to absorption peaks in a UV-Vis spectrum.

Comparing these predicted spectra with experimental results serves as a crucial validation step for the computational model. acs.org Discrepancies can point to inaccuracies in the assumed geometry or limitations of the theoretical method, while strong agreement provides confidence in the structural assignment.

Spectroscopic TechniqueComputational MethodPredicted PropertyStructural Insight
Infrared (IR)DFT (Frequency Calculation)Vibrational Frequencies (e.g., Amide I)Conformation, Hydrogen Bonding
NMRDFT (GIAO Method)Chemical Shifts (¹H, ¹³C)Connectivity, Chemical Environment
UV-VisibleTD-DFTElectronic Transitions (λmax)Electronic Structure, Chromophores

Applications in Organic Synthesis As a Building Block and Intermediate

Role in Complex Molecule Construction

L-tert-leucinamide is utilized in the synthesis of complex molecules primarily as a chiral auxiliary. A chiral auxiliary is a stereogenic unit temporarily incorporated into a chemical compound to control the stereochemical outcome of a reaction. The bulky tert-butyl group of L-tert-leucinamide provides significant steric hindrance, which can effectively shield one face of a reactive intermediate, leading to high diastereoselectivity in subsequent transformations. This attribute makes it a valuable tool for establishing specific stereocenters within a target molecule.

The ability of L-tert-leucinamide to act as a chiral auxiliary is crucial in asymmetric synthesis, a field focused on producing enantiomerically pure compounds. chemicalbook.com This is of particular importance in medicinal chemistry, where the biological activity of a drug molecule is often dependent on its specific three-dimensional arrangement.

Precursor for Bioactive Molecules and Natural Product Synthesis

The utility of L-tert-leucinamide as a precursor is prominently demonstrated in the synthesis of bioactive molecules, most notably synthetic cannabinoid receptor agonists (SCRAs). These compounds are designed to mimic the effects of natural cannabinoids but often possess significantly higher potency.

L-tert-leucinamide is a key component in a major class of indole- and indazole-3-carboxamide SCRAs. nih.gov In the synthesis of these molecules, the L-tert-leucinamide moiety is coupled with a substituted indole (B1671886) or indazole carboxylic acid. A prominent example is the synthesis of ADB-BUTINACA, where L-tert-leucinamide is reacted with 1-butyl-1H-indazole-3-carboxylic acid. nih.gov The resulting amide bond formation incorporates the chiral tert-leucinamide fragment into the final bioactive molecule. The stereochemistry of the L-tert-leucinamide is often crucial for the compound's interaction with cannabinoid receptors. nih.gov

While its role in the synthesis of synthetic bioactive molecules is well-documented, specific examples of L-tert-leucinamide being incorporated into the total synthesis of naturally occurring products are less prevalent in readily available literature. However, its parent amino acid, L-tert-leucine, is recognized as an important building block for chiral auxiliaries and ligands used in the synthesis of pharmaceutically active ingredients. nih.govresearchgate.net The enzymatic synthesis of L-tert-leucine from trimethylpyruvic acid has been optimized, highlighting its importance as a precursor for these applications. researchgate.netchemicalbook.com

Use in Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. nih.govwikipedia.org These reactions are highly valued for their efficiency and ability to rapidly generate molecular complexity. Common MCRs include the Ugi and Passerini reactions, which are frequently employed in the creation of diverse compound libraries for drug discovery. wikipedia.org

Despite the advantages of MCRs and the utility of chiral amino amides as components, specific documented instances of 2-amino-4,4-dimethylpentanamide (tert-leucinamide) participating in well-known MCRs like the Ugi or Passerini reactions are not extensively reported in the surveyed literature. The general principles of these reactions suggest that a primary amine, such as the one present in tert-leucinamide, could potentially act as a component. For instance, in the Ugi four-component reaction, an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid react to form a bis-amide.

The Role of 2 Amino 4,4 Dimethylpentanamide in Medicinal Chemistry Research: a Molecular Level Focus

The structural motif of 2-amino-4,4-dimethylpentanamide, characterized by a primary amine and an amide group attached to a quaternary carbon, represents a valuable scaffold in medicinal chemistry. Its distinctive neopentyl group imparts specific steric properties that researchers can exploit in drug design. While detailed research on this exact molecule is not extensively published, its structural elements are present in various compounds investigated for therapeutic potential. This article explores the role of this chemical structure and its derivatives in medicinal chemistry, focusing on the design, molecular interactions, structure-activity relationships, and its potential as a precursor for complex molecules.

Biological and Biochemical Studies Non Human and in Vitro

Substrate Specificity and Inhibition Kinetics in Biochemical Assays

Consistent with the lack of data on its interaction with enzymes and receptors, there are no published studies on the substrate specificity or inhibition kinetics of 2-Amino-4,4-dimethylpentanamide in biochemical assays. Research on the inhibitory effects of various amino acids on the formation of other compounds exists, but does not involve this compound. nih.gov

Role as a Metabolite or Metabolite Precursor in Model Biological Systems

Information regarding the role of this compound as a metabolite or a precursor to other metabolites in any model biological system is not available in the current scientific literature. The Human Metabolome Database (HMDB) contains information on a similarly named but different compound, (2S)-2-amino-4-methylpentanoate, which is noted as not being a naturally occurring metabolite. hmdb.ca However, this information does not pertain to this compound.

Impact on Cellular Pathways in in vitro Cell Line Models (Excluding Clinical Human Data)

There are no published studies investigating the impact of this compound on cellular pathways in in vitro cell line models. While research on other amino-containing compounds and their effects on cancer cell lines has been conducted, this specific compound has not been the subject of such investigations. nih.gov

Advanced Materials Science and Supramolecular Chemistry Applications

Incorporation into Polymeric Structures and Macromolecular Assemblies

An extensive search for scientific literature detailing the incorporation of 2-Amino-4,4-dimethylpentanamide into polymeric backbones or its use as a building block for complex macromolecular assemblies has yielded no specific results. There are no published studies on its polymerization behavior, the properties of resulting polymers, or its integration into larger macromolecular architectures.

Design of Supramolecular Systems Driven by Amide and Amino Hydrogen Bonding

Self-Assembly Properties and Crystal Engineering (Excluding Physical Properties)

Similarly, there is a lack of research on the self-assembly properties of this compound. The interplay of its sterically demanding tert-butyl group with the directional hydrogen bonding capabilities of its amine and amide groups could theoretically lead to interesting and predictable packing arrangements in the solid state. Nevertheless, studies focused on the crystal engineering of this compound, including the analysis of its crystal structure and the rational design of its solid-state packing, are absent from the available scientific literature.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes and Catalytic Transformations

The synthesis of sterically hindered chiral molecules like 2-Amino-4,4-dimethylpentanamide presents a considerable challenge in organic chemistry. Future research should focus on developing more efficient, selective, and sustainable synthetic methodologies.

One promising direction is the exploration of asymmetric catalysis . While traditional methods may suffer from low yields or require harsh conditions, modern catalytic approaches could provide elegant solutions. Research into novel organocatalysts, particularly those based on chiral amines or phosphoric acids, could facilitate the enantioselective synthesis of this compound. nih.gov The development of transition-metal catalysts, for instance, those based on ruthenium or rhodium, could also offer highly efficient and selective pathways.

Furthermore, the field of biocatalysis presents a largely untapped resource for the synthesis of this compound. nih.gov Enzymes, such as transaminases or engineered hydrolases, could be employed for the stereoselective introduction of the amine functionality. rsc.orgnih.gov The use of whole-cell biocatalysts could further simplify the synthetic process and enhance its green credentials. nih.gov

Beyond its synthesis, this compound itself could be investigated as a bifunctional organocatalyst . mdpi.com Its primary amine and amide moieties could act in concert to catalyze a range of asymmetric transformations, such as aldol and Michael reactions. mdpi.comresearchgate.net The sterically bulky neopentyl group could play a crucial role in controlling the stereochemical outcome of these reactions.

Exploration of New Biological Applications beyond Current Scope

The structural similarity of this compound to non-proteinogenic amino acids suggests a rich landscape for the exploration of novel biological activities. nih.govnih.gov Non-proteinogenic amino acids are increasingly recognized for their potential in developing peptide-based therapeutics with improved stability and bioavailability. nih.govnih.govresearchgate.net

Future research could focus on incorporating this compound into peptide scaffolds . The bulky neopentyl group could be used to induce specific secondary structures, such as beta-turns, in peptides, which is a crucial aspect in the design of peptidomimetics with therapeutic potential. nih.govresearchgate.net Such modified peptides could be investigated for a variety of applications, including as enzyme inhibitors or receptor ligands.

Given the prevalence of the amino amide motif in pharmacologically active compounds, this compound and its derivatives could be screened for a wide range of biological activities. This could include their potential as antimicrobial, antiviral, or anticancer agents . The lipophilic nature of the neopentyl group, a feature shared with the related amino acid neopentylglycine, might enhance cell membrane permeability, a desirable property for many drug candidates. nih.gov

Advanced Computational Modeling for Deeper Mechanistic Understanding

To guide and accelerate experimental research, advanced computational modeling will be an indispensable tool. Quantum mechanical calculations , such as Density Functional Theory (DFT), can be employed to elucidate the mechanisms of synthetic reactions leading to this compound. This would allow for the rational design of more efficient catalysts and the optimization of reaction conditions.

Furthermore, computational methods can be used to predict the catalytic activity of this compound in various asymmetric reactions. researchgate.net By modeling the transition states of catalyzed reactions, researchers can gain insights into the origins of stereoselectivity and rationally design derivatives with improved catalytic performance.

In the context of biological applications, molecular docking and molecular dynamics simulations can be used to predict the binding of this compound-containing peptides to biological targets. nih.gov This in silico screening approach can help to prioritize compounds for experimental testing and accelerate the discovery of new drug leads. mdpi.com

Integration with Emerging Technologies in Chemical and Biological Research

The advancement of research on this compound will be significantly enhanced by its integration with emerging technologies. Flow chemistry , for instance, offers a powerful platform for the safe, efficient, and scalable synthesis of this compound and its derivatives. nih.govchimia.chamidetech.com Continuous flow processes can enable precise control over reaction parameters, leading to improved yields and selectivities. nih.govchimia.ch

The application of machine learning and artificial intelligence also holds immense promise. Machine learning algorithms could be trained on experimental data to predict the outcomes of synthetic reactions or to identify novel catalysts. In the realm of drug discovery, AI can be used to predict the biological activities of this compound derivatives and to design novel compounds with desired pharmacological profiles.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.